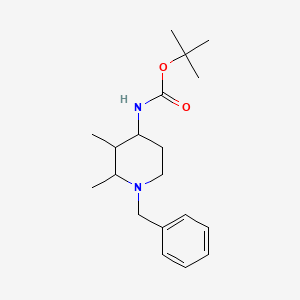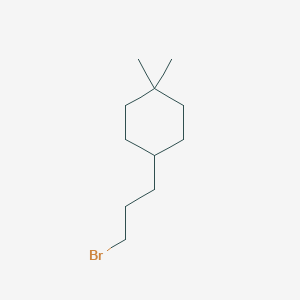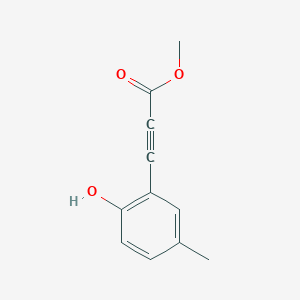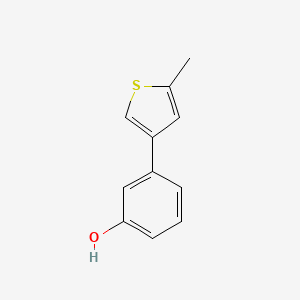
1-Bromo-4-(ethylsulfanyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(ethylsulfanyl)butane is an organic compound with the molecular formula C6H13BrS It is a member of the haloalkane family, characterized by the presence of a bromine atom attached to a butane chain, which also contains an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)butane can be synthesized through a multi-step process involving the reaction of 1-butanol with hydrogen bromide to form 1-bromobutane. This intermediate can then undergo further reaction with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetone, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(ethylsulfanyl)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or amines, to form different substituted products.
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used in solvents like dichloromethane.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
1-Bromo-4-(ethylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)butane involves its reactivity as a haloalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The ethylsulfanyl group can also participate in various chemical reactions, such as oxidation or substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or oxidizing agent used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(ethylsulfanyl)butane can be compared with other similar compounds, such as:
1-Bromobutane: Lacks the ethylsulfanyl group, making it less versatile in terms of chemical reactivity.
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
1-Iodobutane: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in nucleophilic substitution reactions.
The presence of the ethylsulfanyl group in this compound makes it unique, providing additional sites for chemical modification and increasing its utility in various applications.
Propriétés
Formule moléculaire |
C6H13BrS |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
1-bromo-4-ethylsulfanylbutane |
InChI |
InChI=1S/C6H13BrS/c1-2-8-6-4-3-5-7/h2-6H2,1H3 |
Clé InChI |
UIJKTMSPDWJMLJ-UHFFFAOYSA-N |
SMILES canonique |
CCSCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)





![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)




![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)


